

# Indoprofen chemical structure and properties

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## Compound of Interest

Compound Name: *Indoprofen*

Cat. No.: *B1671935*

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## Indoprofen: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Indoprofen** is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Initially lauded for its analgesic and anti-inflammatory properties, it was later withdrawn from many markets due to concerns about severe gastrointestinal side effects. Despite its withdrawal, **indoprofen** continues to be a subject of scientific interest due to its well-characterized cyclooxygenase (COX) inhibitory activity and more recently discovered, COX-independent mechanisms of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for **indoprofen**, serving as a valuable resource for researchers in pharmacology and drug development.

### Chemical Structure and Identification

**Indoprofen**, chemically known as 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propanoic acid, is a chiral compound with the molecular formula  $C_{17}H_{15}NO_3$ .<sup>[1][2][3]</sup> The structure features a propionic acid moiety attached to a phenyl group, which in turn is substituted with a 1-oxoisindoline group.

Chemical Identifiers:

- IUPAC Name: 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propanoic acid<sup>[1][2]</sup>

- CAS Number: 31842-01-0[2][3]
- SMILES: CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O[1]
- InChI: InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)[1]
- InChIKey: RJMIEHBSYVWVIN-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **indoprofen** is presented in the table below. It is important to note that there are discrepancies in the reported melting points, which may be attributed to different experimental conditions or the analysis of different polymorphic forms.

Property	Value	Source(s)
Molecular Weight	281.31 g/mol	[1][2][3]
Melting Point	213-214 °C	[3]
208-210 °C	PubChem	
Solubility	DMSO: ≥ 38 mg/mL	Taiclone
Water: Slightly soluble		
pKa (acidic)	~4.5 (estimated for the carboxylic acid group)	
logP	2.77	

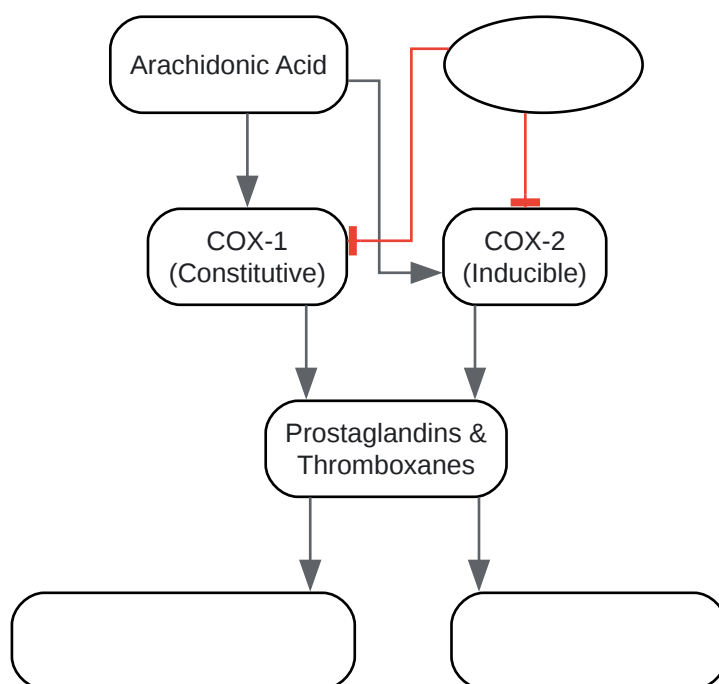
## Pharmacological Properties and Mechanism of Action

**Indoprofen**'s pharmacological effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, but it also exhibits COX-independent activities.

## Cyclooxygenase (COX) Inhibition

As a classical NSAID, **indoprofen** inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with NSAIDs.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition



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Caption: **Indoprofen** non-selectively inhibits COX-1 and COX-2.

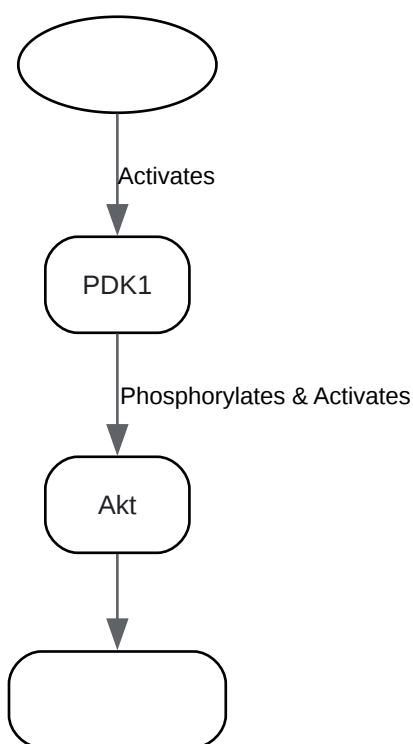
## COX-Independent Mechanisms

Recent research has unveiled that **indoprofen** possesses biological activities that are independent of its COX-inhibitory function.

- **Survival Motor Neuron (SMN) Protein Upregulation:** **Indoprofen** has been shown to increase the production of the Survival Motor Neuron (SMN) protein. This finding is significant for research into spinal muscular atrophy (SMA), a genetic disorder characterized by a deficiency of the SMN protein.

- **PDK1/Akt Signaling Pathway Activation:** Studies have indicated that **indoprofen** can activate the phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.

Signaling Pathway: **Indoprofen's** Effect on PDK1/Akt Pathway



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Caption: **Indoprofen** activates the pro-survival PDK1/Akt pathway.

- **NF-κB and MAPK Signaling Pathways:** While not as extensively studied for **indoprofen** specifically, NSAIDs as a class are known to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. It is plausible that **indoprofen** also exerts some of its anti-inflammatory effects through these pathways, independent of prostaglandin synthesis inhibition.

## Pharmacokinetics

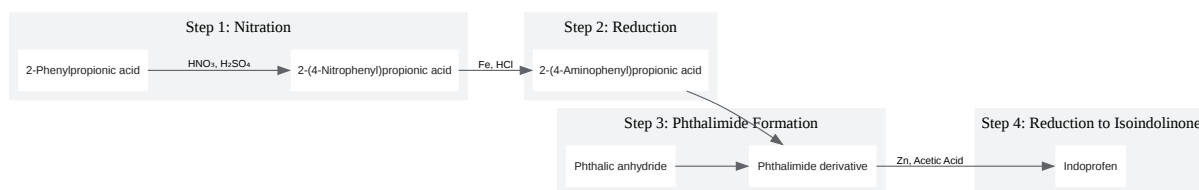
Property	Value	Source(s)
Bioavailability	High	
Protein Binding	Highly bound to plasma proteins	
Metabolism	Primarily via glucuronidation in the liver	
Biological Half-life	Approximately 2-3 hours	
Excretion	Mainly renal	

## Experimental Protocols

### Synthesis of Indoprofen

A common synthetic route to **indoprofen** involves the following key steps:

Experimental Workflow: Synthesis of **Indoprofen**



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